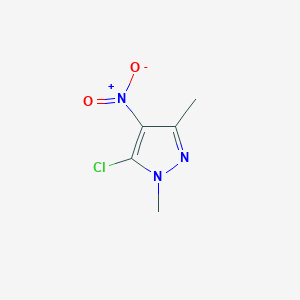
Carbanilic acid, 3,4-dichlorodithio-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 3,4-dichlorodithio-, methyl ester is a chemical compound that is widely used in scientific research. It is also known as 3,4-dichlorothiomethyl ester of carbanilic acid. This compound is a white to yellowish crystalline powder that is soluble in organic solvents like ethanol and acetone.
Mechanism Of Action
The mechanism of action of carbanilic acid, 3,4-dichlorodithio-, methyl ester is not well understood. However, it is believed that this compound acts by inhibiting the activity of enzymes involved in various metabolic pathways.
Biochemical And Physiological Effects
Carbanilic acid, 3,4-dichlorodithio-, methyl ester has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells. In addition, it has been shown to have immunomodulatory effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using carbanilic acid, 3,4-dichlorodithio-, methyl ester in lab experiments is its versatility. It can be used as a reagent for the synthesis of various organic compounds. It can also be used as a crosslinking agent for the preparation of polymeric materials. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and appropriate safety measures should be taken when handling this compound.
Future Directions
There are various future directions for the research on carbanilic acid, 3,4-dichlorodithio-, methyl ester. One direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential as a biocide and a fungicide in agriculture. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Conclusion:
Carbanilic acid, 3,4-dichlorodithio-, methyl ester is a versatile compound that has various scientific research applications. It is used as a reagent for the synthesis of various organic compounds, a crosslinking agent for the preparation of polymeric materials, and a biocide and a fungicide in agriculture. It has also been shown to have antifungal and antibacterial properties, inhibit the growth of cancer cells, and have immunomodulatory effects. However, appropriate safety measures should be taken when handling this compound due to its toxicity. Further research is needed to elucidate its mechanism of action and its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of carbanilic acid, 3,4-dichlorodithio-, methyl ester involves the reaction of carbanilic acid with thionyl chloride followed by the reaction of the resulting acid chloride with methyl mercaptan. This reaction yields the desired product, which can be further purified by recrystallization.
Scientific Research Applications
Carbanilic acid, 3,4-dichlorodithio-, methyl ester has various scientific research applications. It is used as a reagent for the synthesis of various organic compounds. It is also used as a crosslinking agent for the preparation of polymeric materials. In addition, it is used as a biocide and a fungicide in agriculture.
properties
CAS RN |
13037-36-0 |
|---|---|
Product Name |
Carbanilic acid, 3,4-dichlorodithio-, methyl ester |
Molecular Formula |
C8H7Cl2NS2 |
Molecular Weight |
252.2 g/mol |
IUPAC Name |
methyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H7Cl2NS2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
InChI Key |
YAHNYLGSSPTTAG-UHFFFAOYSA-N |
Isomeric SMILES |
CSC(=NC1=CC(=C(C=C1)Cl)Cl)S |
SMILES |
CSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Other CAS RN |
13037-36-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





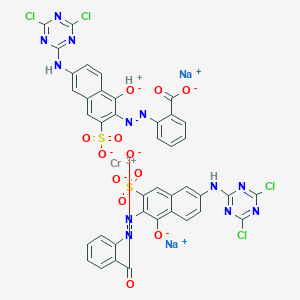
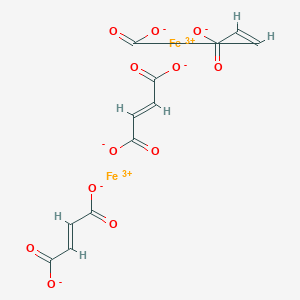
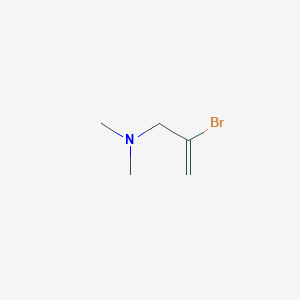
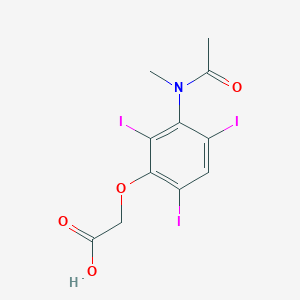
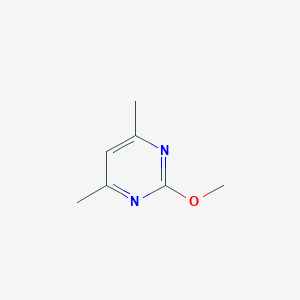
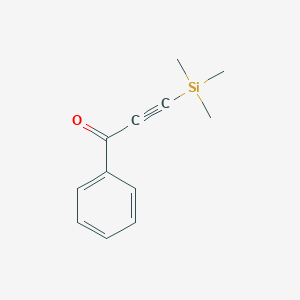

![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
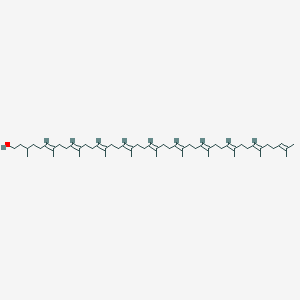
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)

